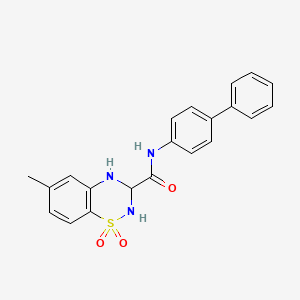

N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

Description

N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core modified with a biphenyl-4-yl carboxamide group at position 3 and a methyl substituent at position 5. The 1,1-dioxide moiety is a hallmark of sulfonamide-related benzothiadiazines, though this compound replaces the sulfonamide group with a carboxamide functionality.

Properties

IUPAC Name |

6-methyl-1,1-dioxo-N-(4-phenylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14-7-12-19-18(13-14)23-20(24-28(19,26)27)21(25)22-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,20,23-24H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKQRUVSEDGPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through the Ullmann coupling reaction, which involves the coupling of two phenyl rings in the presence of a copper catalyst

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted benzothiadiazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide exhibits various activities such as antimicrobial, antiviral, and anticancer properties. These properties make it a valuable candidate for drug development and therapeutic applications.

Medicine: In medicine, this compound has shown potential as an antihypertensive and antidiabetic agent. Its ability to modulate biological pathways makes it a promising candidate for the treatment of cardiovascular and metabolic disorders.

Industry: In the industry, this compound can be used as a building block for the synthesis of advanced materials, including organic semiconductors and polymers. Its stability and functional versatility make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism by which N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The benzothiadiazine scaffold is shared among several pharmacologically active compounds. Key structural variations include substituents at positions 3, 6, and 7, which dictate biological activity and selectivity.

*Molecular formula inferred: Likely C₂₃H₂₁N₃O₃S₂ (based on biphenyl and carboxamide additions).

Key Structural Insights :

- The target compound’s biphenyl-4-yl carboxamide at position 3 distinguishes it from diuretics like HCTZ (sulfonamide at position 7) and cyclothiazide (bulky bicyclic substituent at position 3). This substitution may enhance lipophilicity and receptor binding selectivity .

Pharmacological Activity Comparison

Benzothiadiazines exhibit diverse mechanisms depending on substituents:

Key Findings :

- HCTZ’s sulfonamide and chloro groups are critical for diuretic action via renal Na⁺/Cl⁻ symporter inhibition . The target compound’s carboxamide and methyl groups likely redirect its activity away from diuresis.

- Cyclothiazide and its analogs (e.g., IDRA 21) modulate AMPA receptors, with potency linked to sulfonamide and bicyclic substituents . The target compound’s biphenyl group may similarly influence receptor binding but with uncharacterized effects.

Physicochemical and Bioavailability Considerations

Biological Activity

N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and as a mitochondrial complex II inhibitor. This article delves into the compound's biological activity, examining its effects on various cellular models and its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique benzothiadiazine scaffold that contributes to its biological activity. The molecular formula is with a molecular weight of 358.43 g/mol. Its structure includes a biphenyl moiety and a carboxamide functional group, which are critical for its interaction with biological targets.

1. Inhibition of Mitochondrial Complex II

Recent studies have highlighted the compound's ability to inhibit mitochondrial respiratory complex II (CII), also known as succinate dehydrogenase. This enzyme plays a crucial role in mitochondrial metabolism and energy production.

- Cytotoxicity in Cancer Cells : The compound exhibits selective cytotoxicity towards cancer cells while sparing non-malignant cells. Research indicates that it possesses an IC50 value of approximately 2.93 ± 0.07 μM in triple-negative breast cancer (TNBC) cell lines, demonstrating significant potency compared to traditional chemotherapeutics like 5-fluorouracil .

| Compound | IC50 (μM) | Cancer Type | Selectivity |

|---|---|---|---|

| N-biphenyl-4-yl... | 2.93 ± 0.07 | TNBC | High |

| Diazoxide | 32 | Various | Low |

The mechanism by which N-biphenyl-4-yl-6-methyl... exerts its effects is not fully understood; however, it is believed to involve the modulation of reactive oxygen species (ROS) production and alterations in mitochondrial function. Unlike diazoxide, which has been shown to protect normal cells from ischemic damage while inducing cancer cell death, the new derivatives show a distinct profile with enhanced antineoplastic activity .

Case Study: Triple-Negative Breast Cancer

In a study focusing on TNBC, the compound was evaluated alongside other benzothiadiazine derivatives. The results indicated that certain modifications to the benzothiadiazine structure significantly improved both CII inhibition and cytotoxicity against TNBC cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.